[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate
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Overview
Description
The compound [(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and a variety of functional groups, including furan, hydroxyl, methoxy, and carboxylate groups. The presence of these functional groups and the compound’s intricate structure make it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of [(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The furan ring and other functional groups can undergo substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The furan ring and other functional groups can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
(1R,2S,6S,7S,8S)-8-Isopropyl-1,5-dimethyltricyclo[4.4.0.0~2,7~]dec-4-en-3-one: Shares a similar tricyclic structure but lacks the furan ring and other functional groups.
Tricyclo[5.4.0.0(2,8)]undec-9-ene, 2,6,6,9-tetramethyl-, (1R,2S,7R,8R)-](3): Another tricyclic compound with different functional groups and stereochemistry. The uniqueness of [(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate lies in its complex structure and diverse functional groups, which contribute to its wide range of applications and reactivity.
Properties
Molecular Formula |
C43H56O17 |
---|---|
Molecular Weight |
844.9 g/mol |
IUPAC Name |
[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C43H56O17/c1-12-21(4)30(47)53-25-16-35(7)28(23-13-14-52-18-23)54-27(45)17-40(35)43-32(55-29(46)20(2)3)41(50)31(56-33(48)36(8)22(5)57-36)34(6)19-39(41,49)37(9,24(34)15-26(44)51-11)42(25,43)59-38(10,58-40)60-43/h13-14,18,20-22,24-25,28,31-32,49-50H,12,15-17,19H2,1-11H3/t21-,22+,24-,25+,28-,31-,32+,34?,35-,36-,37-,38?,39?,40-,41?,42-,43-/m0/s1 |
InChI Key |
BUVRFGBECZFCRL-NDZKRUSHSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@@H]1C[C@]2([C@@H](OC(=O)C[C@@]23[C@]45[C@]1([C@]6([C@H](C7(CC6(C([C@H]4OC(=O)C(C)C)([C@H]7OC(=O)[C@@]8([C@H](O8)C)C)O)O)C)CC(=O)OC)C)OC(O3)(O5)C)C9=COC=C9)C |
Canonical SMILES |
CCC(C)C(=O)OC1CC2(C(OC(=O)CC23C45C1(C6(C(C7(CC6(C(C7OC(=O)C8(C(O8)C)C)(C4OC(=O)C(C)C)O)O)C)CC(=O)OC)C)OC(O3)(O5)C)C9=COC=C9)C |
Origin of Product |
United States |
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